3-(2,3-Difluorobenzyl)azetidin-3-ol
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Overview
Description
3-(2,3-Difluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11F2NO and a molecular weight of 199.2 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a 2,3-difluorobenzyl group and a hydroxyl group at the 3-position. The presence of the difluorobenzyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 3-(2,3-Difluorobenzyl)azetidin-3-ol typically involves the reaction of azetidine with 2,3-difluorobenzyl halides under basic conditions. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the azetidine, followed by nucleophilic substitution with 2,3-difluorobenzyl bromide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-(2,3-Difluorobenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3-(2,3-Difluorobenzyl)azetidin-3-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorobenzyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluorobenzyl group enhances its binding affinity to certain biological targets, potentially leading to inhibitory or modulatory effects on enzymatic activity. The hydroxyl group at the 3-position can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
3-(2,3-Difluorobenzyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
3-(2,4-Difluorobenzyl)azetidin-3-ol: Similar structure but with fluorine atoms at different positions, leading to different chemical properties.
3-(2,3-Dichlorobenzyl)azetidin-3-ol: Chlorine atoms instead of fluorine, which can affect the compound’s reactivity and biological activity.
3-(2,3-Difluorophenyl)azetidin-3-ol: Lacks the benzyl group, resulting in different steric and electronic effects.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activity due to the presence of the difluorobenzyl group.
Properties
Molecular Formula |
C10H11F2NO |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-[(2,3-difluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c11-8-3-1-2-7(9(8)12)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
InChI Key |
BWJDSIVOKZBQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=C(C(=CC=C2)F)F)O |
Origin of Product |
United States |
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